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molecular formula C12H19NO5 B8578066 3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B8578066
M. Wt: 257.28 g/mol
InChI Key: XYLRDISIBZDXIN-UHFFFAOYSA-N
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Patent
US09238656B2

Procedure details

(1S,2R,3S,4R)-methyl 3-(tert-butoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylate (12) (600 mg, 2.2 mmol) was taken in MeOH/H2O (3:1) and LiOH (265 mg, 11 mmol) was added at 0° C. The reaction mixture was allowed to come to rt and then stirred at rt for 16 h. MeOH was removed and saturated ammonium chloride solution was added. This was followed by extraction with DCM. The aqueous extract was acidified to pH 3 using 1N HCl and extracted with DCM again. The combined organic extracts was dried and concentrated to afford the desired product (450 mg, 87%) as an off white solid.
Name
(1S,2R,3S,4R)-methyl 3-(tert-butoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C@@H:9]1[C@@H:14]2[O:15][C@@H:11]([CH2:12][CH2:13]2)[C@@H:10]1[C:16]([O:18]C)=[O:17])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-]>CO.O>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:14]2[O:15][CH:11]([CH2:12][CH2:13]2)[CH:10]1[C:16]([OH:18])=[O:17])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
(1S,2R,3S,4R)-methyl 3-(tert-butoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Quantity
600 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H]1[C@H]([C@@H]2CC[C@H]1O2)C(=O)OC
Step Two
Name
Quantity
265 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to rt
CUSTOM
Type
CUSTOM
Details
MeOH was removed
ADDITION
Type
ADDITION
Details
saturated ammonium chloride solution was added
EXTRACTION
Type
EXTRACTION
Details
This was followed by extraction with DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM again
CUSTOM
Type
CUSTOM
Details
The combined organic extracts was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(C2CCC1O2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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